7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Description
“7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a complex organic compound that belongs to the class of triazolopyrimidines
Properties
Molecular Formula |
C22H20N4O2 |
|---|---|
Molecular Weight |
372.4g/mol |
IUPAC Name |
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H20N4O2/c1-2-5-16(6-3-1)7-10-21-24-22-23-12-11-18(26(22)25-21)17-8-9-19-20(15-17)28-14-4-13-27-19/h1-3,5-6,8-9,11-12,15H,4,7,10,13-14H2 |
InChI Key |
QUWJBXIBCWTEAG-UHFFFAOYSA-N |
SMILES |
C1COC2=C(C=C(C=C2)C3=CC=NC4=NC(=NN34)CCC5=CC=CC=C5)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” typically involves multi-step organic reactions. The starting materials often include benzodioxepin derivatives and triazolopyrimidine precursors. Common synthetic routes may involve:
Cyclization reactions: Formation of the triazolopyrimidine ring system.
Substitution reactions: Introduction of the phenylethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for synthesizing new chemical entities.
Biology
Biological assays: Used in various biological assays to study its effects on different biological systems.
Medicine
Drug development:
Industry
Material science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” would involve its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Involvement in signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: Other compounds in this class with similar structures and properties.
Benzodioxepins: Compounds with the benzodioxepin moiety.
Uniqueness
The uniqueness of “7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
